5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Description
This compound features a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group and a 2-fluorobenzyloxy moiety. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C16H14FN3O3 |
|---|---|
Molecular Weight |
315.30 g/mol |
IUPAC Name |
5-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H14FN3O3/c1-21-14-8-10(15-19-20-16(18)23-15)6-7-13(14)22-9-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H2,18,20) |
InChI Key |
FXXZSHQUKZYXHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN=C(O2)N)OCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl alcohol with 4-hydroxy-3-methoxybenzaldehyde to form an ether linkage. This intermediate is then subjected to cyclization with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
Anti-Cancer Activity
Numerous studies have highlighted the potential of oxadiazole derivatives, including 5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine, in combating various cancer types.
Case Study: Cytotoxic Effects
A recent study synthesized several oxadiazole derivatives and evaluated their cytotoxicity against glioblastoma cell lines (LN229). The findings indicated that certain derivatives exhibited significant apoptotic effects, leading to DNA damage in cancer cells. This suggests a promising avenue for developing new anti-cancer agents based on oxadiazole structures .
Anti-Diabetic Potential
The anti-diabetic properties of oxadiazole derivatives have also been explored extensively. For instance, compounds similar to this compound have shown efficacy in lowering glucose levels in genetically modified diabetic models such as Drosophila melanogaster .
Biological Evaluation
In vitro assays demonstrated that selected oxadiazole derivatives significantly reduced glucose levels and improved insulin sensitivity. The compounds were subjected to ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis, confirming their viability as therapeutic agents .
Other Biological Activities
Beyond anti-cancer and anti-diabetic effects, oxadiazoles are known for various biological activities:
- Antimicrobial : Exhibiting activity against bacteria and fungi.
- Anti-inflammatory : Reducing inflammation in various models.
- Antiviral : Showing promise against viral infections.
These properties make oxadiazoles versatile candidates for further pharmacological development .
Characterization Techniques
Characterization of synthesized compounds is performed using:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation.
- Mass Spectrometry (MS) : To confirm molecular weight.
- Infrared Spectroscopy (IR) : To identify functional groups.
Mechanism of Action
The mechanism of action of 5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound 16)
- Structure : Lacks the 2-fluorobenzyloxy group.
- Synthesis : Achieved via cyclization of acylthiosemicarbazide using 1,3-dibromo-5,5-dimethylhydantoin, yielding 97% .
- Key Difference : The absence of the fluorinated benzyloxy group simplifies synthesis but reduces steric bulk and electronic complexity.
5-{2-[(2-Fluorobenzyl)thio]phenyl}-1,3,4-oxadiazol-2-amine (3a)
- Structure : Replaces the oxygen atom in the benzyloxy group with sulfur.
- Synthesis: Yield of 60% via reaction of cyanogens bromide with intermediate thiosemicarbazide .
- Key Difference : The thioether linkage may alter redox properties and bioavailability compared to the oxygen analog.
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine (7c)
- Structure : Simplified fluorophenyl substituent without methoxy or benzyloxy groups.
- Synthesis : Lower yield (44%) due to challenges in cyclization efficiency .
- Key Difference : Reduced substituent complexity likely impacts target selectivity and potency.
Electronic and Steric Effects
| Compound | Substituent Effects | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound | Electron-withdrawing (F), electron-donating (OCH₃), and steric bulk from benzyloxy | ~345 (estimated) |
| 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | Electron-donating (OCH₃) only | 191.18 |
| 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine | Electron-withdrawing (F) only | 181.15 |
- Key Insight : The target compound’s dual substituent effects may enhance binding to hydrophobic enzyme pockets compared to simpler analogs .
Cytotoxic Oxadiazoles
- Compounds 116 , 117 , and 118 (pyridinyl-substituted oxadiazoles) exhibit IC₅₀ values of 1.1–1.5 µM against cancer cells .
Antibacterial Oxadiazoles
- 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine (7c) : Demonstrated efficacy against Staphylococcus aureus .
- Key Insight : Fluorine substitution at specific positions enhances antibacterial activity, suggesting the target compound may share this trait.
Halogenated Derivatives
Iodine-Substituted Analogs
Biological Activity
5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on existing literature and studies.
- Molecular Formula : CHFNO
- Molecular Weight : 315.30 g/mol
- CAS Number : 1706463-93-5
Antimicrobial Activity
A study on oxadiazole derivatives indicated that compounds with similar structures exhibited significant antibacterial and antifungal properties. Specifically, derivatives containing fluorinated benzyl groups showed promising results against various microbial strains. For instance, compounds with halogen substituents demonstrated enhanced activity due to their ability to disrupt microbial cell functions .
Table 1: Antimicrobial Activity of Related Oxadiazole Compounds
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 10a | Antibacterial | 32 µg/mL |
| 10d | Antifungal | 16 µg/mL |
| 11g | Antibacterial | 64 µg/mL |
Anticancer Activity
Research has shown that oxadiazole derivatives possess anticancer properties, particularly through antiproliferative effects on human cancer cell lines. The cytotoxicity of these compounds was evaluated using the MTT assay, revealing that several derivatives had IC values in the micromolar range against cancer cell lines such as HCT-116 and PC-3. The presence of electron-withdrawing groups like fluorine significantly enhanced the cytotoxic effects .
Table 2: Cytotoxicity Data of Oxadiazole Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 2b | SNB-19 | 13.62 |
| 2c | PC-3 | 21.74 |
| 5h | HCT-116 | >50 |
The mechanism by which oxadiazole derivatives exert their biological effects often involves the induction of apoptosis in cancer cells. Studies indicate that these compounds can activate intrinsic and extrinsic apoptotic pathways, leading to cell death. Additionally, their antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
Case Studies
- Antimicrobial Efficacy : A series of oxadiazoles were synthesized and tested for their antimicrobial properties. Compounds with halogen substitutions showed improved activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Screening : In vitro studies demonstrated that certain oxadiazole derivatives significantly inhibited the proliferation of cancer cells, with some compounds exhibiting selectivity towards specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
